3-amino-N-cyclohexyl-3-thioxopropanamide
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Overview
Description
3-amino-N-cyclohexyl-3-thioxopropanamide is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrimidine-5-Carboxamide Derivatives 3-Amino-3-thioxopropanamides, including 3-amino-N-cyclohexyl-3-thioxopropanamide, react with certain derivatives to form pyrimidine-5-carboxamide derivatives. These derivatives are further alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives, showing potential for diverse synthetic applications (Dotsenko et al., 2013).
Production of Pyrido[3,2-f][1,4]thiazepines The compound reacts with ethyl acetoacetate to form intermediates, which are then converted into novel pyrido[3,2-f][1,4]thiazepines using microwave-assisted synthesis. This method is noted for better yields and shorter reaction times compared to traditional methods (Faty, Youssef, & Youssef, 2011).
Flotation of Chalcopyrite Derivatives of this compound are synthesized as surfactants for chalcopyrite flotation. The chemical reactivity of these surfactants indicates potential applications in mineral processing and extraction (Jia et al., 2020).
Antimicrobial Applications Certain derivatives show antimicrobial properties, indicating potential use in the development of new antimicrobial agents. This application highlights the compound's relevance in the field of pharmaceuticals and medicine (Singh, 2011).
Synthesis of Thioxo-Tetrahydropyridine Derivatives The compound is used in the synthesis of new thioxo-tetrahydropyridine derivatives via enantioselective reactions, opening possibilities for chemical and pharmaceutical research (Dyachenko, Karpov, & Feskov, 2013).
Catalytic Reactions and Molecular Synthesis Studies involve the use of this compound in various catalytic reactions and molecular synthesis processes, demonstrating its versatility in chemical research (Various Authors, 2005-2019).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-cyclohexyl-3-sulfanylidenepropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRLOJIPKHGCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363466 |
Source
|
Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59749-95-0 |
Source
|
Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.